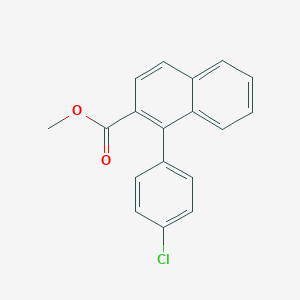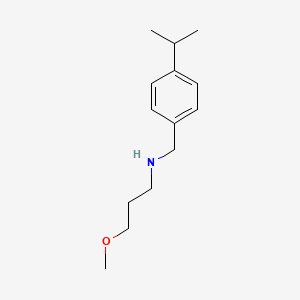
2,3,4,5,6-PentamethylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentamethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is characterized by the presence of a zinc atom bonded to a bromide ion and a 2,3,4,5,6-pentamethylphenyl group. The solution is prepared in tetrahydrofuran, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentamethylphenylzinc bromide typically involves the reaction of 2,3,4,5,6-pentamethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
C6(CH3)5Br+Zn→C6(CH3)5ZnBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5,6-Pentamethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include alkyl halides and aryl halides. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst.
Coupling Reactions: Common reagents include boronic acids and esters. The reactions are performed under mild conditions with palladium catalysts.
Major Products:
Substitution Reactions: The major products are substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds.
Applications De Recherche Scientifique
2,3,4,5,6-Pentamethylphenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentamethylphenylzinc bromide involves the transfer of the pentamethylphenyl group to a substrate. In coupling reactions, the zinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentafluorophenylzinc Bromide: Similar in structure but with fluorine atoms instead of methyl groups.
2,6-Difluorophenylzinc Bromide: Contains two fluorine atoms at the 2 and 6 positions.
5-Methoxycarbonylthiazol-2-ylzinc Bromide: Contains a thiazole ring with a methoxycarbonyl group.
Uniqueness: 2,3,4,5,6-Pentamethylphenylzinc bromide is unique due to the presence of five methyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.
Propriétés
Formule moléculaire |
C11H15BrZn |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2,3,4,5-pentamethylbenzene-6-ide |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MRGHHHNIDIBSTA-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C(=C(C(=C1C)C)C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


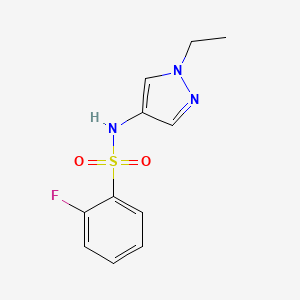
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
![2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B14901981.png)
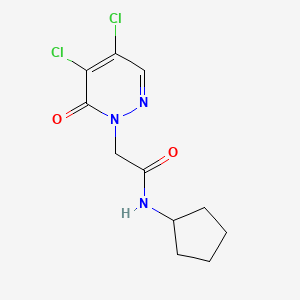
![n-(2-Methoxyethyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14901986.png)

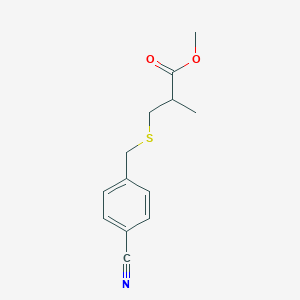
![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
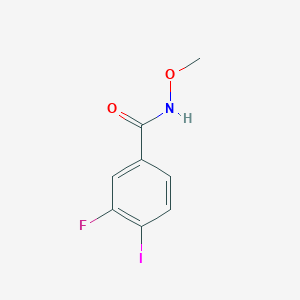
![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)
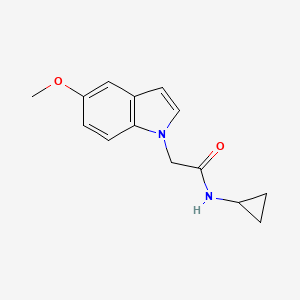
![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
